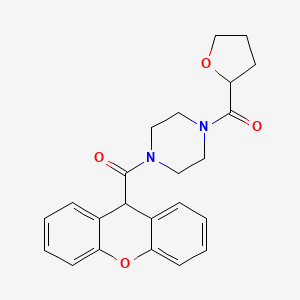![molecular formula C17H16BrN3OS B4184590 4-bromo-5-ethyl-N-[3-(1H-pyrazol-1-ylmethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4184590.png)
4-bromo-5-ethyl-N-[3-(1H-pyrazol-1-ylmethyl)phenyl]-2-thiophenecarboxamide
Vue d'ensemble
Description
4-bromo-5-ethyl-N-[3-(1H-pyrazol-1-ylmethyl)phenyl]-2-thiophenecarboxamide, commonly known as BPTC, is a chemical compound that has been extensively studied for its potential use in scientific research. BPTC is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which has been implicated in a variety of neurological and psychiatric disorders, including addiction, anxiety, depression, and schizophrenia.
Mécanisme D'action
BPTC acts as a selective antagonist of 4-bromo-5-ethyl-N-[3-(1H-pyrazol-1-ylmethyl)phenyl]-2-thiophenecarboxamide, which is a G protein-coupled receptor that is primarily expressed in the central nervous system. Activation of this compound leads to the activation of intracellular signaling pathways that regulate synaptic plasticity and neuronal excitability. BPTC blocks the effects of this compound activation by binding to the receptor and preventing the activation of downstream signaling pathways.
Biochemical and Physiological Effects:
BPTC has been shown to have a variety of biochemical and physiological effects in animal models. Studies have shown that BPTC can block the effects of this compound activation on synaptic plasticity and learning and memory. BPTC has also been shown to reduce drug-seeking behavior in animal models of addiction. In addition, BPTC has been shown to have anxiolytic and antidepressant-like effects in animal models of anxiety and depression.
Avantages Et Limitations Des Expériences En Laboratoire
BPTC has several advantages for use in scientific research. It is a highly selective antagonist of 4-bromo-5-ethyl-N-[3-(1H-pyrazol-1-ylmethyl)phenyl]-2-thiophenecarboxamide, which allows for the specific investigation of the role of this receptor in various processes. BPTC is also stable and has a long half-life, making it suitable for use in in vivo experiments. However, BPTC has some limitations. It is not orally bioavailable and must be administered via injection, which may limit its use in some experiments. In addition, BPTC has some off-target effects, which may complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the use of BPTC in scientific research. One area of interest is the investigation of the role of 4-bromo-5-ethyl-N-[3-(1H-pyrazol-1-ylmethyl)phenyl]-2-thiophenecarboxamide in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. BPTC may also have potential as a therapeutic agent for these disorders. Another area of interest is the investigation of the role of this compound in pain processing. BPTC may be useful for the development of novel analgesics. Finally, the development of more selective and orally bioavailable this compound antagonists may overcome some of the limitations of BPTC and allow for more widespread use in scientific research.
Applications De Recherche Scientifique
BPTC has been widely used in scientific research to investigate the role of 4-bromo-5-ethyl-N-[3-(1H-pyrazol-1-ylmethyl)phenyl]-2-thiophenecarboxamide in various neurological and psychiatric disorders. Studies have shown that this compound is involved in the regulation of synaptic plasticity, learning and memory, and drug addiction. BPTC has been used to block the effects of this compound activation and investigate its role in these processes. BPTC has also been used to study the effects of this compound on anxiety and depression, as well as its potential as a therapeutic target for these disorders.
Propriétés
IUPAC Name |
4-bromo-5-ethyl-N-[3-(pyrazol-1-ylmethyl)phenyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN3OS/c1-2-15-14(18)10-16(23-15)17(22)20-13-6-3-5-12(9-13)11-21-8-4-7-19-21/h3-10H,2,11H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTGUKMSSEMIHPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(S1)C(=O)NC2=CC=CC(=C2)CN3C=CC=N3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


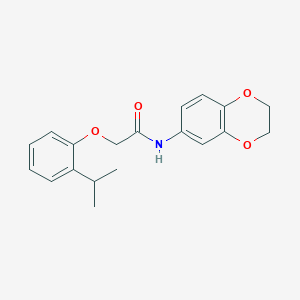
![N-[3-[(cyclopropylamino)carbonyl]-4-(4-methylphenyl)-2-thienyl]-2-furamide](/img/structure/B4184528.png)
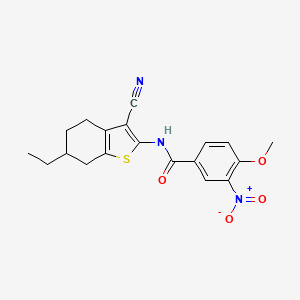
![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B4184548.png)
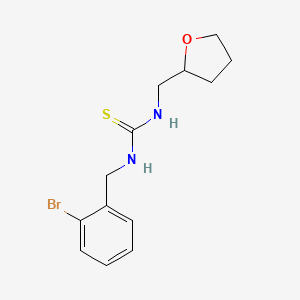
![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-1-phenylmethanesulfonamide](/img/structure/B4184561.png)
![5-methyl-N-(2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-d]pyrimidin-3(4H)-yl)-2-furamide](/img/structure/B4184570.png)
![2-(4-biphenylyl)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B4184571.png)
![5-methyl-N-{4-[(methylamino)sulfonyl]phenyl}-4-phenyl-3-thiophenecarboxamide](/img/structure/B4184586.png)
![N-[4-nitro-2-(trifluoromethyl)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4184595.png)
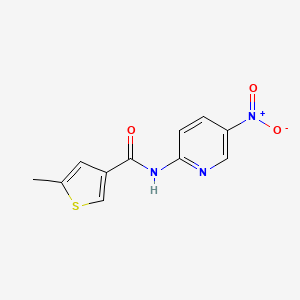
![N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2,1,3-benzoxadiazole-4-sulfonamide hydrochloride](/img/structure/B4184615.png)
